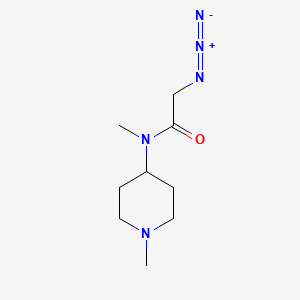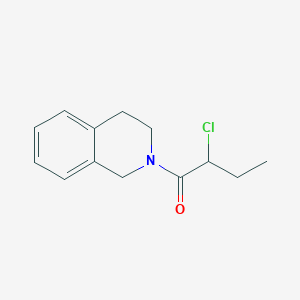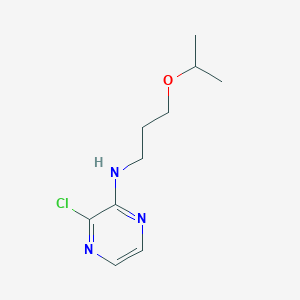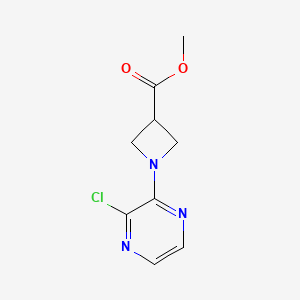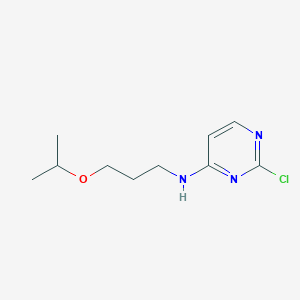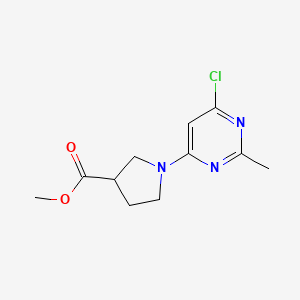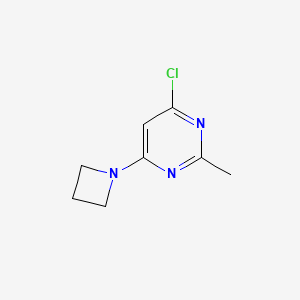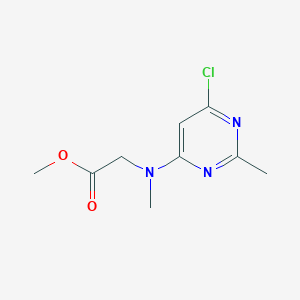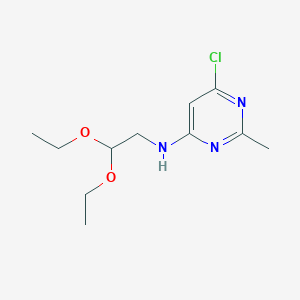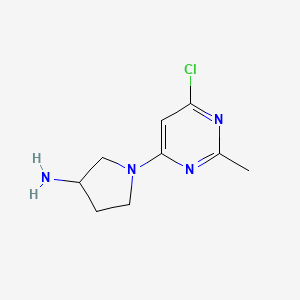
6-(4-Fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid
Vue d'ensemble
Description
The compound “6-(4-Fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid” is a derivative of nicotinic acid, also known as niacin . It has a fluorophenyl group, a trifluoromethyl group, and a methyl group attached to the nicotinic acid molecule .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It has a pyridine ring (from the nicotinic acid) with a fluorophenyl group, a trifluoromethyl group, and a methyl group attached to it .Applications De Recherche Scientifique
Insecticidal Applications
6-(4-Fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid and its derivatives have been studied for their insecticidal activities. Research has indicated that nicotinic acid derivatives containing a pyridine nucleus and a side chain at the third position can significantly impact the toxicity to insects. These compounds have shown promising activities against various pests such as Green peach aphid, American bollworm, and Maize weevil (Deshmukh, Patil, & Shripanavar, 2012).
Synthesis and Industrial Applications
The compound has been involved in the development of safe and economical synthesis processes for compounds used as intermediates in the creation of novel anti-infective agents. The key process involves the trifluoromethylation of aryl iodide using cost-effective systems, emphasizing the development of efficient and scalable synthesis methods (Mulder et al., 2013). Additionally, the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors has been explored, with these compounds serving as key intermediates in the manufacturing of COMT inhibitors (Kiss, Ferreira, & Learmonth, 2008).
Vasorelaxation and Antioxidation Properties
Studies have reported the effects of thionicotinic acid derivatives, including 6-(4-Fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid, on vasorelaxation and antioxidation properties. These compounds were found to exert vasorelaxation in a dose-dependent manner and displayed significant antioxidant properties in assays. The results suggest the potential of these derivatives to be developed as therapeutics due to their vasorelaxant and antioxidant effects (Prachayasittikul et al., 2010).
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO2/c1-7-12(13(20)21)10(14(16,17)18)6-11(19-7)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLCJNMVSZAYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=C(C=C2)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



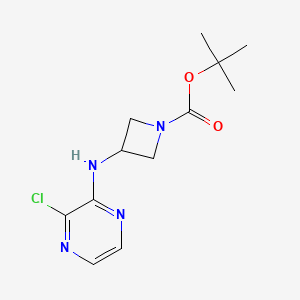
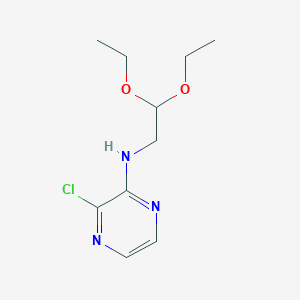
![8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1479194.png)
